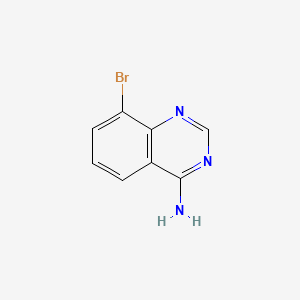

8-Bromoquinazolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIJNKOSXGBMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735285 | |

| Record name | 8-Bromoquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260657-19-9 | |

| Record name | 8-Bromoquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Bromoquinazolin-4-amine from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 8-Bromoquinazolin-4-amine, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available precursor, anthranilic acid. This document details the experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic route to facilitate a thorough understanding for professionals in the field.

Proposed Synthetic Pathway

The synthesis of this compound from anthranilic acid can be achieved through a four-step reaction sequence. This pathway involves the initial bromination of anthranilic acid to introduce the bromo-substituent, followed by the construction of the quinazoline core, and subsequent functional group manipulations to yield the final product.

Caption: Proposed synthetic pathway for this compound from anthranilic acid.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a practical guide for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-3-bromobenzoic Acid

This initial step involves the regioselective bromination of anthranilic acid.

Caption: Experimental workflow for the synthesis of 2-Amino-3-bromobenzoic Acid.

Methodology: In a round-bottom flask, anthranilic acid is dissolved in a suitable solvent such as dimethylformamide (DMF). The solution is cooled to 0°C in an ice bath. N-Bromosuccinimide (NBS) is then added portion-wise to the stirred solution, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford 2-amino-3-bromobenzoic acid.[1][2]

Step 2: Synthesis of 8-Bromoquinazolin-4(3H)-one

The formation of the quinazolinone ring is achieved through the cyclization of 2-amino-3-bromobenzoic acid with a suitable one-carbon source, such as formamide.

Methodology: A mixture of 2-amino-3-bromobenzoic acid and an excess of formamide is heated at a high temperature (typically 150-180°C) for several hours.[3] The progress of the reaction can be monitored by TLC. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and can be further purified by recrystallization from a suitable solvent like ethanol to give 8-bromoquinazolin-4(3H)-one.

Step 3: Synthesis of 8-Bromo-4-chloroquinazoline

The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom using a standard chlorinating agent.

Methodology: 8-Bromoquinazolin-4(3H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline. The mixture is heated under reflux for a few hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base, such as aqueous ammonia or sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried to yield 8-bromo-4-chloroquinazoline.[4][5][6]

Step 4: Synthesis of this compound

The final step involves the nucleophilic substitution of the chlorine atom at the 4-position with an amino group.

Methodology: 8-Bromo-4-chloroquinazoline is dissolved in a suitable solvent, such as isopropanol or ethanol, and treated with an ammonia source. This can be achieved by bubbling ammonia gas through the solution or by using a solution of ammonia in a suitable solvent (e.g., ammonia in methanol). The reaction is typically carried out in a sealed vessel and may require heating.[4][7] The progress of the amination is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is treated with water. The solid product, this compound, is collected by filtration, washed with water, and dried.

Quantitative Data Summary

The following table summarizes the typical yields and key properties of the intermediates and the final product in this synthetic pathway.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | 2-Amino-3-bromobenzoic Acid | C₇H₆BrNO₂ | 216.03 | 75-85 | 174-178 |

| 2 | 8-Bromoquinazolin-4(3H)-one | C₈H₅BrN₂O | 225.04 | 60-70 | >300 |

| 3 | 8-Bromo-4-chloroquinazoline | C₈H₄BrClN₂ | 243.49 | 80-90 | 145-148 |

| 4 | This compound | C₈H₆BrN₃ | 224.06 | 70-80 | 230-233 |

Note: Yields are indicative and can vary based on reaction conditions and scale. Melting points are as reported in the literature.

Conclusion

This technical guide outlines a reliable and straightforward synthetic route for the preparation of this compound from anthranilic acid. The described four-step process utilizes common laboratory reagents and techniques, making it an accessible method for researchers in the field of medicinal chemistry and drug development. The provided experimental protocols and quantitative data serve as a valuable resource for the practical synthesis of this important heterocyclic compound.

References

- 1. 2-Amino-3-bromobenzoic acid [myskinrecipes.com]

- 2. 2-Amino-3-bromobenzoic acid 97 20776-51-6 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. CAS 125096-72-2|8-Bromo-4-Chloroquinazoline [rlavie.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 8-Bromoquinazolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 8-Bromoquinazolin-4-amine, a crucial intermediate in pharmaceutical synthesis.[1] Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds. The guide includes predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, presented in structured tables for clarity. Furthermore, it outlines generalized experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis process. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a versatile intermediate in the synthesis of various bioactive molecules. The quinazoline scaffold is a core component of numerous compounds with therapeutic applications, including anticancer agents. The structural elucidation and purity assessment of this compound and its derivatives are paramount, making a thorough understanding of its spectroscopic characteristics essential. This guide provides a predictive but detailed examination of its NMR, MS, and IR spectral properties.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from its known chemical structure, fundamental spectroscopic principles, and comparative analysis with related quinazoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are predicted for a standard deuterated solvent such as DMSO-d₆. Chemical shifts (δ) are expressed in parts per million (ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | s | 1H | H2 |

| ~8.20 | d | 1H | H5 |

| ~7.80 | t | 1H | H6 |

| ~7.50 | d | 1H | H7 |

| ~7.00 | br s | 2H | -NH₂ (amine) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~160 | C4 |

| ~155 | C8a |

| ~152 | C2 |

| ~140 | C7 |

| ~130 | C5 |

| ~128 | C6 |

| ~120 | C4a |

| ~118 | C8 |

Mass Spectrometry (MS)

The predicted mass spectrometry data is based on the compound's molecular formula, C₈H₆BrN₃, and its monoisotopic mass of 222.9745 Da.[1] The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Da) | Adduct/Fragment | Description |

| 223.98178 | [M+H]⁺ | Protonated molecular ion. |

| 225.97973 | [M+2+H]⁺ | Protonated molecular ion with ⁸¹Br isotope. |

| 245.96372 | [M+Na]⁺ | Sodiated molecular ion. |

| 247.96167 | [M+2+Na]⁺ | Sodiated molecular ion with ⁸¹Br isotope. |

| 144.0556 | [M-Br]⁺ | Loss of the bromine atom. |

| 117.0454 | [M-Br-HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinazoline ring. |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Quinazoline derivatives typically show strong absorptions in the 1635-1475 cm⁻¹ range from aromatic ring vibrations.[2]

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400–3250 | Medium | N-H stretch (primary amine) |

| 3100–3000 | Medium | Aromatic C-H stretch |

| 1650–1580 | Medium | N-H bend (primary amine) |

| 1635–1610 | Strong | C=N and C=C stretching (quinazoline ring) |

| 1580–1565 | Strong | C=C stretching (quinazoline ring) |

| 1335–1250 | Strong | Aromatic C-N stretch |

| ~800-750 | Strong | C-H out-of-plane bending |

| ~600-500 | Medium | C-Br stretch |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. These should be adapted and optimized for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.

-

Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, followed by phasing and baseline correction.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum should be collected and automatically subtracted by the instrument's software.

-

Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While the data presented is predictive, it offers valuable insights for researchers working with this compound, aiding in the identification, characterization, and quality control of synthetic intermediates and final products. The provided protocols serve as a starting point for the experimental determination of its spectroscopic properties.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Bromo-substituted Quinazolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of bromo-substituted quinazolines. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include potent anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended to serve as a valuable resource for researchers and scientists involved in the discovery and development of novel therapeutics based on the quinazoline scaffold.

General Workflow for Characterization of Bromo-substituted Quinazolines

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a novel bromo-substituted quinazoline derivative.

Caption: General experimental workflow for the synthesis and characterization of bromo-substituted quinazolines.

Physicochemical Properties

The physicochemical properties of bromo-substituted quinazolines are crucial for their handling, formulation, and pharmacokinetic profiles. The bromine substituent can significantly influence properties such as melting point, boiling point, solubility, and acidity/basicity (pKa).

Melting and Boiling Points

The melting and boiling points of bromo-substituted quinazolines are influenced by the position and number of bromine atoms, as well as the presence of other substituents. Generally, the introduction of a bromine atom increases the molecular weight and can enhance intermolecular forces, leading to higher melting and boiling points compared to the unsubstituted parent quinazoline.

| Compound Name | Melting Point (°C) | Boiling Point (°C) |

| 6-Bromo-4-chloroquinazoline | 120-121 | Not available |

| 6-Bromo-2,4-dichloroquinazoline | 120-121 | Not available |

| 2,6-Dibromoquinazoline | Not available | Not available |

Solubility

The solubility of bromo-substituted quinazolines is a critical parameter for their biological testing and formulation. As a general trend, these compounds exhibit moderate solubility in common organic solvents and are sparingly soluble in water. The presence of the polar quinazoline core provides some solubility in polar solvents, while the bromo substituent and the aromatic system contribute to their solubility in less polar organic media.

| Compound Name | Solubility in Organic Solvents | Water Solubility |

| 8-Bromoquinazoline | Moderate solubility in organic solvents.[1] | Limited solubility.[1] |

| 6-Bromo-2,4-dichloroquinazoline | Soluble in chloroform, ether, and alcohol.[2] | Slightly soluble.[2] |

| 6-Bromoquinoline | Soluble in a range of polar aprotic and other organic solvents.[3] | Limited quantitative data available.[3] |

pKa Values

The pKa value of a bromo-substituted quinazoline is important for understanding its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The basicity of the quinazoline ring is influenced by the electron-withdrawing effect of the bromine atom.

| Compound Name | pKa |

| 6-Bromo-2-phenyl-4-quinazolinamine | 4.78 |

Spectroscopic Characteristics

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of bromo-substituted quinazolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise substitution pattern on the quinazoline ring. The chemical shifts of the protons and carbons are influenced by the electronic effects of the bromine atom and other substituents.

¹H NMR: Protons on the quinazoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The position of the bromine atom can be deduced from the coupling patterns and chemical shifts of the remaining aromatic protons.

¹³C NMR: The carbon atom attached to the bromine atom will show a characteristic chemical shift. The signals for other carbons in the quinazoline ring will also be affected by the presence of the bromine substituent.

| Compound Name | ¹H NMR Data (Solvent, δ in ppm) | ¹³C NMR Data (Solvent, δ in ppm) |

| 6-Bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone | DMSO-d6: 7.15-8.12 (m, aromatic protons) | Not available |

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one (for comparison) | CDCl3: 7.99 (d, 1H), 7.67-7.58 (m, 2H), 7.47-7.44 (m, 2H), 7.37-7.31 (m, 2H), 6.96 (t, 1H), 6.71 (d, 1H), 5.92 (s, 1H), 5.80 (s, 1H, br), 4.44 (s, 1H, br)[4] | CDCl3: 164.7, 147.2, 138.5, 134.0, 130.1, 129.1, 128.7, 127.4, 119.7, 114.6, 69.1[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in bromo-substituted quinazolines. Characteristic absorption bands include:

-

C=N stretching: Around 1620-1580 cm⁻¹

-

C=C stretching (aromatic): Around 1600-1450 cm⁻¹

-

C-Br stretching: Typically in the fingerprint region, below 800 cm⁻¹

-

C=O stretching (for quinazolinones): Around 1700-1650 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of bromo-substituted quinazolines. A key feature in the mass spectrum of these compounds is the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks (M and M+2) of almost equal intensity, separated by two mass units. For compounds containing two bromine atoms, a characteristic 1:2:1 triplet (M, M+2, M+4) is observed.

Chemical Reactivity

The bromine atom on the quinazoline ring is a versatile handle for further chemical modifications, making these compounds valuable intermediates in organic synthesis.

Cross-Coupling Reactions

Bromo-substituted quinazolines are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents at the position of the bromine atom, enabling the synthesis of diverse libraries of quinazoline derivatives for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted quinazoline with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Biological Activity and Signaling Pathways

Bromo-substituted quinazolines have been extensively investigated for their potential as therapeutic agents, particularly in the field of oncology. Many of these compounds act as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

EGFR and VEGFR Signaling Pathway Inhibition

A significant number of quinazoline derivatives, including bromo-substituted analogues, have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[5][6] Overactivation of these signaling pathways is a hallmark of many cancers.

EGFR Signaling Pathway: EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately promote cell proliferation, survival, and migration. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its activation.[7]

Caption: Simplified EGFR signaling pathway and the inhibitory action of bromo-substituted quinazolines.

VEGFR Signaling Pathway: VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels. The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways promote endothelial cell proliferation, migration, and survival, which are essential for tumor growth and metastasis. Bromo-substituted quinazolines can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis.[1][8]

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of bromo-substituted quinazolines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization and evaluation of bromo-substituted quinazolines.

General Procedure for the Synthesis of 6-Bromo-2-substituted-3-arylquinazolin-4(3H)-ones

This protocol describes a common method for the synthesis of 6-bromo-substituted quinazolinones starting from 5-bromoanthranilic acid.

Materials:

-

5-Bromoanthranilic acid

-

Appropriate acid chloride (e.g., benzoyl chloride for a 2-phenyl substituent)

-

Substituted aniline

-

Pyridine (freshly distilled)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Synthesis of 6-Bromo-2-substituted-3,1-benzoxazin-4-one:

-

Dissolve 5-bromoanthranilic acid (1 equivalent) in an excess of the appropriate acid chloride.

-

Heat the mixture under reflux for 4-6 hours.

-

Remove the excess acid chloride under reduced pressure.

-

Wash the resulting solid with petroleum ether to obtain the crude 6-bromo-2-substituted-3,1-benzoxazin-4-one.

-

-

Synthesis of 6-Bromo-2-substituted-3-arylquinazolin-4(3H)-one:

-

Take equimolar amounts of the 6-bromo-2-substituted-3,1-benzoxazin-4-one and the desired substituted aniline in a round-bottom flask.

-

Add glacial acetic acid as a solvent.

-

Reflux the mixture for 4-6 hours.

-

After cooling, pour the reaction mixture into crushed ice with stirring.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 6-bromo-2-substituted-3-arylquinazolin-4(3H)-one.

-

General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-substituted Quinazoline

This protocol outlines a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-substituted quinazoline with a boronic acid.

Materials:

-

Bromo-substituted quinazoline (1 equivalent)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, THF, DMF)

-

Water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a dry reaction vessel, add the bromo-substituted quinazoline, boronic acid, and base.

-

Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.

-

-

Solvent and Catalyst Addition:

-

Under the inert atmosphere, add the degassed anhydrous solvent and water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Add the palladium catalyst to the reaction mixture.

-

-

Reaction Execution:

-

Place the sealed vessel in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol for Assessing Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Bromo-substituted quinazoline compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the bromo-substituted quinazoline compound in culture medium from a stock solution in DMSO.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value of the compound.[9]

-

References

- 1. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. China 6-Bromo-2,4-dichloroquinazoline(CAS#102393-82-8) Manufacturer and Supplier | Xinchem [xinchem.com]

- 3. benchchem.com [benchchem.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. brieflands.com [brieflands.com]

- 8. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

8-Bromoquinazolin-4-amine: A Versatile Scaffold for Advanced Medicinal Chemistry

An In-depth Technical Guide on the Application of 8-Bromoquinazolin-4-amine as a Core Building Block in Drug Discovery and Development

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. Among the plethora of quinazoline derivatives, this compound has emerged as a particularly valuable building block. The presence of a bromine atom at the 8-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, facilitating the introduction of diverse chemical moieties and the exploration of extensive chemical space. This strategic functionalization has led to the discovery of potent inhibitors of key biological targets, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and therapeutic potential of derivatives synthesized from the this compound core, with a focus on its application in the development of kinase inhibitors.

Synthetic Strategies for Derivatization

The synthetic utility of this compound lies in the reactivity of the C-Br bond at the 8-position. This allows for the application of several powerful cross-coupling methodologies to introduce aryl, heteroaryl, amino, and alkynyl groups, thereby generating diverse libraries of compounds for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the 8-position of the quinazolin-4-amine scaffold is predominantly achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile approach to forming new carbon-carbon and carbon-nitrogen bonds.

Experimental Workflow for Derivatization of this compound

Caption: General workflow for the derivatization of this compound.

Detailed Experimental Protocols

The following are representative protocols for the key palladium-catalyzed cross-coupling reactions utilized in the derivatization of this compound.

1. Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl/Heteroaryl-quinazolin-4-amines

This protocol is adapted from the synthesis of 8-(o-tolyl)quinazoline derivatives.[1]

-

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 equivalents)

-

XPhos Pd G2 (0.05 equivalents)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

1,4-Dioxane and water (4:1 mixture)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid/ester, potassium phosphate, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

-

2. Buchwald-Hartwig Amination for the Synthesis of 8-Amino-quinazolin-4-amines

This is a representative protocol based on general Buchwald-Hartwig amination procedures.[2]

-

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Pd₂(dba)₃ (0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vial with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Add this compound and the corresponding amine.

-

Add the anhydrous solvent.

-

Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography.

-

3. Sonogashira Coupling for the Synthesis of 8-Alkynyl-quinazolin-4-amines

This protocol is based on general Sonogashira coupling conditions.[3]

-

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Pd(PPh₃)₂Cl₂ (0.03 equivalents)

-

Copper(I) iodide (CuI) (0.06 equivalents)

-

Triethylamine (TEA)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

Dissolve this compound in a mixture of DMF and triethylamine under an inert atmosphere.

-

Add the terminal alkyne, followed by Pd(PPh₃)₂Cl₂ and CuI.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Pharmacological Activity and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. The 8-position substitution plays a crucial role in modulating the potency and selectivity of these compounds.

Inhibition of PD-1/PD-L1 Interaction

A series of 8-(o-tolyl)quinazoline derivatives have been synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction, a key immune checkpoint in cancer. The following table summarizes the IC₅₀ values for selected compounds from this series.[1]

| Compound ID | R Group on the Quinazoline Core | IC₅₀ (nM) for PD-1/PD-L1 Inhibition |

| A2 | 8-(o-tolyl) with a specific aminol tail | 37.68 |

| A5 | 8-(o-tolyl) with a dihydroxyaminol tail | 23.78 |

| A9 | 8-(o-tolyl) with an acetamido-aminol tail | 61.37 |

| A10 | 8-(o-tolyl) with a methylated aminol tail | 44.78 |

| A11 | 8-(o-tolyl) with a simple amino tail | 48.50 |

| A12 | 8-(o-tolyl) with a dimethylamino tail | 51.49 |

Table 1: Inhibitory activity of 8-(o-tolyl)quinazoline derivatives against the PD-1/PD-L1 interaction.[1]

The structure-activity relationship (SAR) from this series indicates that hydrophilic and flexible groups at the tail, particularly those containing hydroxyl and secondary amine functionalities, are crucial for potent inhibitory activity.[1]

Antimicrobial and Cytotoxic Activities

The presence of a bromine atom at the 6 and/or 8-position of the quinazolinone ring has been shown to enhance antimicrobial and cytotoxic activities. While specific data for a series derived solely from this compound is limited, studies on related bromo-substituted quinazolines and quinazolinones demonstrate their potential. For instance, 6,8-dibromo-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one has been synthesized as a potential inhibitor of methicillin-resistant Staphylococcus aureus (MRSA).[4]

Targeted Signaling Pathways in Cancer

Many derivatives of this compound are designed as kinase inhibitors. Two of the most relevant targets in cancer therapy are the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

EGFR Signaling Pathway and Inhibition

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by quinazoline derivatives.

Aurora Kinase Signaling and Cell Cycle Regulation

Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in various cancers, making them attractive therapeutic targets.

Aurora Kinase in Cell Cycle Regulation and its Inhibition

Caption: Role of Aurora kinases in the cell cycle and their inhibition by quinazoline-based compounds.

Conclusion

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its strategic bromine substitution enables the facile introduction of a wide array of chemical functionalities through robust and well-established palladium-catalyzed cross-coupling reactions. This has led to the development of novel compounds with significant therapeutic potential, particularly as inhibitors of protein kinases and immune checkpoints. The continued exploration of the chemical space around the this compound core holds great promise for the discovery of next-generation targeted therapies for cancer and other diseases. The detailed protocols and structure-activity relationship insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

- 1. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]

The Expanding Therapeutic Potential of Novel Quinazoline Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic aromatic heterocycle, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4][5][6] Its inherent versatility allows for structural modifications that yield derivatives with potent and selective effects against a wide array of diseases, including cancer, microbial infections, and inflammatory disorders.[1][3][7][8] This technical guide provides an in-depth analysis of the recent advancements in the biological evaluation of novel quinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive resource, detailing quantitative data, experimental protocols, and the underlying mechanisms of action.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds already approved for clinical use, such as gefitinib, erlotinib, and lapatinib.[9] The anticancer efficacy of these compounds often stems from their ability to inhibit crucial enzymes and signaling pathways involved in tumor progression and cell proliferation.[10][11]

Inhibition of Receptor Tyrosine Kinases

A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR).[9][11][12] Overexpression or mutation of EGFR is a common feature in various cancers, including non-small cell lung cancer and breast cancer.[9][11] Novel quinazoline derivatives have been designed to target both wild-type and mutant forms of EGFR.

For instance, a series of 4-arylaminoquinazoline derivatives demonstrated potent inhibitory activity against EGFR.[13] Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors within the ATP-binding site of the EGFR kinase domain.[12]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of novel quinazoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the in vitro anticancer activity of selected recently developed compounds.

| Compound/Derivative | Target Cell Line(s) | IC50 (µM) | Reference |

| LU1501 | SK-BR-3 (Breast Cancer) | 10.16 ± 0.86 | [9] |

| HCC1806 (Breast Cancer) | 10.66 ± 1.01 | [9] | |

| Compound 101 | L1210, K562 (Leukemia) | 5.8 | [14] |

| Compound 106 | Cdk4 Inhibition | 0.47 | [14] |

| Microtubule Polymerization | 0.6 | [14] | |

| Schiff Base 1 | MCF-7 (Breast Cancer) | 6.246 | [15] |

| Schiff Base 2 | MCF-7 (Breast Cancer) | 5.910 | [15] |

| Compounds 21-23 | HeLa (Cervical Cancer) | 1.85 - 2.81 | [16] |

| MDA-MB231 (Breast Cancer) | [16] | ||

| Compound 29 | A549 (Lung Cancer) | 4.1 | [11] |

| PC-9 (Lung Cancer) | 0.5 | [11] | |

| A431 (Skin Cancer) | 2.1 | [11] | |

| Compound 44 | CDK1/2/4/8/9 Inhibition | 0.001 - 0.0049 | [11] |

| Compound V-d & V-l | Ovarian Cancer Cells | ~5 | [17] |

| Compound 53 | MCF-7 (Breast Cancer) | 2.09 | [13] |

| HepG-2 (Liver Cancer) | 2.08 | [13] | |

| Compound 18 | A549 (Lung Cancer) | 0.540 | [13] |

| NCI-H1975 (Lung Cancer) | 0.171 | [13] | |

| Compound 19 | A549 (Lung Cancer) | 0.548 | [13] |

| NCI-H1975 (Lung Cancer) | 0.159 | [13] | |

| Compound 6 (EGFR/c-Met) | EGFR Inhibition | 0.0648 | [18] |

| c-Met Inhibition | 0.1374 | [18] | |

| Compound 12 (EGFR/VEGFR-2) | EGFRT790M Inhibition | 0.0728 | [19] |

| VEGFR-2 Inhibition | 0.0523 | [19] |

Anticancer Signaling Pathways

Novel quinazoline derivatives have been shown to modulate key signaling pathways implicated in cancer. A notable example is the inhibition of the NF-κB (nuclear factor-kappaB) signaling pathway, which plays a critical role in inflammation, cell survival, and proliferation.[9]

Experimental Protocols: Anticancer Assays

MTT Cytotoxicity Assay: The anti-proliferative effects of quinazoline derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the quinazoline derivatives and a positive control (e.g., doxorubicin, gefitinib) for a specified duration (e.g., 24, 48, or 72 hours).[15][16]

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Cell membrane integrity and cytotoxicity can be evaluated by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[15]

-

Cell Treatment: Cancer cells are treated with different concentrations of the quinazoline compounds for a set period (e.g., 48 hours).[15]

-

Supernatant Collection: The cell culture supernatant is collected.

-

LDH Reaction: The supernatant is incubated with an LDH reaction mixture according to the manufacturer's protocol.

-

Absorbance Reading: The absorbance is read at a specific wavelength to quantify the amount of LDH released.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Quinazoline derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1][20]

Mechanisms of Antimicrobial Action

The antimicrobial effects of quinazolines are believed to involve interactions with microbial cell walls and DNA structures.[1] Metal ion complexes of quinazoline derivatives have shown enhanced biological activity, potentially due to improved solubility or interaction with microbial enzymes.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative Type | Target Microorganism(s) | Activity/MIC | Reference |

| N-hexyl substituted isatin-quinazoline | Gram-positive & Gram-negative bacteria, Fungi | Active | [1] |

| 2,3-disubstituted (3H)-quinazolinones | Gram-negative bacteria, Fungi | Mild to high activity | [1] |

| Quinazoline Schiff base metal complexes | Candida albicans, Escherichia coli, Staphylococcus aureus | Promising antifungal and antibacterial activity | |

| 2,3,6-trisubstituted Quinazolin-4-ones | S. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, C. albicans | Good to excellent activity | [20] |

| 2,4-disubstituted quinazolines | S. aureus, B. subtilis, P. aeruginosa, E. coli, A. niger, C. albicans | Active | [21] |

Experimental Protocols: Antimicrobial Screening

Disc Diffusion Method: This is a common preliminary method to assess the antimicrobial activity of new compounds.[20]

-

Agar Plate Preparation: A suitable agar medium is poured into Petri dishes and allowed to solidify.

-

Microbial Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Disc Application: Sterile filter paper discs impregnated with a known concentration of the quinazoline derivative (e.g., 50 µg/mL) are placed on the agar surface.[20]

-

Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.

Minimum Inhibitory Concentration (MIC) Determination: The MIC is typically determined using a broth microdilution method.

-

Serial Dilutions: Two-fold serial dilutions of the quinazoline compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under suitable conditions.

-

MIC Reading: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinazoline derivatives have also been investigated for their anti-inflammatory properties.[8][22][23] The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone is a quinazoline derivative.[4][8]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of some quinazoline derivatives are attributed to their ability to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[23]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory activity of novel quinazoline derivatives is often evaluated in vivo using models like the carrageenan-induced paw edema test.

| Compound/Derivative | In vivo Activity (% inhibition) | Reference |

| Compound 4b | Similar to celecoxib | [23] |

| Compound 7c | Similar to celecoxib | [23] |

| Compound 13b | Similar to celecoxib | [23] |

| 2,3,6-trisubstituted quinazolinones | 10.28 - 53.33% | [8] |

| 4-nitrostyryl-substituted quinazolinone | 62.2 - 80.7% | [8] |

Experimental Protocols: Anti-inflammatory Assays

Carrageenan-Induced Paw Edema Test: This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Grouping: Animals (typically rats or mice) are divided into control and treatment groups.

-

Compound Administration: The quinazoline derivative or a standard drug (e.g., ibuprofen, celecoxib) is administered orally or intraperitoneally.

-

Carrageenan Injection: After a specific time, a sub-plantar injection of carrageenan solution is administered into the paw of each animal to induce inflammation.

-

Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Conclusion and Future Perspectives

The quinazoline nucleus remains a highly privileged scaffold in the design and development of novel therapeutic agents. The continuous exploration of new derivatives has led to the identification of compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. The data and protocols presented in this guide highlight the significant progress in this field. Future research should focus on optimizing the lead compounds for improved efficacy, selectivity, and pharmacokinetic properties. The integration of computational design, chemical synthesis, and comprehensive biological evaluation will be crucial in translating the therapeutic potential of novel quinazoline derivatives into clinical applications.[10][22]

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 5. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 10. jetir.org [jetir.org]

- 11. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 21. tsijournals.com [tsijournals.com]

- 22. ijfmr.com [ijfmr.com]

- 23. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 8-Bromoquinazolin-4-amine Derivatives in Targeting Aurora Kinase A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 8-bromoquinazolin-4-amine derivatives as potent and selective inhibitors of Aurora kinase A. The following sections detail the underlying signaling pathway, protocols for synthesis and biological evaluation, and representative data for this class of compounds.

Introduction to Aurora Kinase A and Quinazoline-Based Inhibitors

Aurora kinase A is a key serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis.[1][2] Its overexpression is frequently observed in a variety of human cancers, making it an attractive therapeutic target for anticancer drug development.[3][4] Quinazoline-based compounds have emerged as a promising class of Aurora kinase inhibitors, with several derivatives demonstrating high potency and selectivity.[3][5] The this compound scaffold represents a key pharmacophore for the development of novel Aurora A inhibitors.

Aurora Kinase A Signaling Pathway

Aurora kinase A is activated during the G2 phase and mitosis. Its activation is a multi-step process involving phosphorylation and interaction with cofactors such as TPX2. Once activated, Aurora A phosphorylates a cascade of downstream substrates, ensuring the proper execution of mitosis. Dysregulation of this pathway can lead to genomic instability and tumorigenesis.

Figure 1. Simplified Aurora Kinase A Activation and Signaling Pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives as Aurora kinase A inhibitors.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a nucleophilic aromatic substitution reaction starting from the commercially available 8-bromo-4-chloroquinazoline.

Figure 2. General Synthetic Workflow for this compound Derivatives.

Materials:

-

8-bromo-4-chloroquinazoline

-

Desired primary or secondary amine

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP) or other suitable solvent

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of 8-bromo-4-chloroquinazoline (1.0 eq) in NMP, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 120-150 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration and wash with water.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biochemical Aurora Kinase A Inhibition Assay

This protocol describes an in vitro kinase assay to determine the IC50 values of the synthesized compounds against Aurora kinase A. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human Aurora A kinase

-

Kemptide (LRRASLG) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 2.5 µL of the test compound dilution. For positive (no inhibitor) and blank (no enzyme) controls, add 2.5 µL of buffer with the same DMSO concentration.

-

Add 5 µL of a substrate/ATP mixture (containing Kemptide and ATP at their final desired concentrations) to all wells.

-

To initiate the kinase reaction, add 2.5 µL of diluted Aurora A kinase to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of kinase assay buffer without the enzyme to the "Blank" wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol is for assessing the anti-proliferative activity of the compounds on a cancer cell line that overexpresses Aurora kinase A (e.g., HeLa or MCF-7).

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

Test compounds (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Treat the cells with the compound dilutions and a vehicle control (DMSO) for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent cell viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Data Presentation

The inhibitory activities of a representative set of this compound derivatives are summarized in the tables below. (Note: The following data is illustrative and serves to demonstrate the structure-activity relationship).

Table 1: In Vitro Aurora Kinase A Inhibitory Activity

| Compound ID | R¹ | R² | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Selectivity (Aurora B/A) |

| BQA-1 | H | Phenyl | 50 | 2500 | 50 |

| BQA-2 | H | 3-Chlorophenyl | 25 | 3000 | 120 |

| BQA-3 | H | 4-Methoxyphenyl | 75 | 3500 | 47 |

| BQA-4 | H | Pyridin-2-yl | 15 | 1500 | 100 |

| BQA-5 | CH₃ | Phenyl | 120 | 5000 | 42 |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Compound ID | HeLa GI₅₀ (µM) | MCF-7 GI₅₀ (µM) |

| BQA-1 | 0.5 | 0.8 |

| BQA-2 | 0.2 | 0.4 |

| BQA-3 | 1.2 | 1.8 |

| BQA-4 | 0.15 | 0.3 |

| BQA-5 | 2.5 | 3.1 |

Conclusion

The this compound scaffold provides a valuable starting point for the design and synthesis of potent and selective Aurora kinase A inhibitors. The protocols outlined in these application notes offer a robust framework for the synthesis, in vitro biochemical evaluation, and cell-based assessment of this class of compounds. The illustrative data highlights the potential for optimizing the inhibitory activity and selectivity through modifications at the 4-amino position. Further investigation into the structure-activity relationship and in vivo efficacy of these derivatives is warranted to advance their development as potential anti-cancer therapeutics.

References

- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 5. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 4-Anilinoquinazoline from 8-Bromoquinazolin-4-amine

Introduction

4-Anilinoquinazoline derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and drug discovery due to their diverse biological activities, including their role as kinase inhibitors in cancer therapy.[1][2][3][4][5][6] The synthesis of these molecules often involves the formation of a crucial carbon-nitrogen (C-N) bond between the quinazoline core and an aniline moiety. The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for constructing such C-N bonds, offering a significant improvement over harsher, more traditional methods.[7][8][9][10]

This document provides a detailed protocol for the synthesis of 4-anilinoquinazoline from 8-bromoquinazolin-4-amine and aniline, employing a Buchwald-Hartwig amination reaction. This method is applicable to researchers and scientists in the field of organic synthesis and drug development.

Reaction Principle: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[7] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[7][9] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[8][10]

Experimental Protocol

This protocol details the synthesis of 4-anilinoquinazoline via a palladium-catalyzed cross-coupling reaction between this compound and aniline.

Materials and Reagents:

-

This compound

-

Aniline

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Ethyl acetate (EtOAc)

-

Hexane

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite®

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Cesium Carbonate (1.4 mmol, 1.4 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).[11]

-

Seal the tube with a rubber septum.

-

Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.[11]

-

-

Addition of Reagents:

-

Through the septum, add anhydrous toluene (5 mL) via syringe.[11]

-

Add aniline (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

-

-

Reaction:

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel. The product can be eluted using a gradient of ethyl acetate in hexane or dichloromethane in methanol.

-

-

Characterization:

-

The structure and purity of the final product, 4-anilinoquinazoline, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-anilinoquinazoline.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 mmol | Limiting reagent |

| Aniline | 1.2 mmol (1.2 equiv) | A slight excess is used to drive the reaction to completion. |

| Catalyst System | ||

| Palladium(II) Acetate | 0.02 mmol (2 mol%) | Palladium source.[11] |

| Xantphos | 0.04 mmol (4 mol%) | Ligand for the palladium catalyst.[11] |

| Base | ||

| Cesium Carbonate (Cs₂CO₃) | 1.4 mmol (1.4 equiv) | Base to facilitate the deprotonation of the amine.[11] |

| Solvent | ||

| Anhydrous Toluene | 5 mL | Anhydrous conditions are important for reaction efficiency.[11] |

| Reaction Conditions | ||

| Temperature | 110 °C | [11] |

| Time | 12-24 hours | Reaction progress should be monitored by TLC.[11] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst and reagents. |

| Expected Yield | 70-90% | Yields can vary based on reaction scale and purification efficiency. |

Visualizations

Diagram 1: Synthetic Pathway

Caption: Synthetic route to 4-anilinoquinazoline.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ias.ac.in [ias.ac.in]

- 11. benchchem.com [benchchem.com]

Application Note and Protocol: Cytotoxicity of 8-Bromoquinazolin-4-amine in MCF-7 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] Several studies have demonstrated the cytotoxic effects of various quinazoline derivatives against a range of cancer cell lines, including the human breast adenocarcinoma cell line, MCF-7.[1][4][5] The proposed mechanism of action for some quinazoline derivatives involves the induction of apoptosis and cell cycle arrest.[1][3] This document provides a detailed protocol for assessing the cytotoxicity of a specific derivative, 8-Bromoquinazolin-4-amine, in MCF-7 cells using the MTT assay.

This compound is an organic compound that serves as a multifunctional intermediate in the synthesis of bioactive molecules, particularly in the development of anti-cancer drugs.[6] Due to its potential as a therapeutic agent, evaluating its cytotoxic profile against relevant cancer cell lines is a critical step in the drug discovery process.

Data Presentation

The following table summarizes hypothetical cytotoxicity data for this compound against MCF-7 cells after 48 hours of treatment, as determined by the MTT assay.

| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) [Standard Deviation] |

| This compound | MCF-7 | 48 | 15.5 [± 1.2] |

| Doxorubicin (Control) | MCF-7 | 48 | 1.2 [± 0.3] |

Experimental Protocols

Safety Precautions

This compound is an organic compound that may cause irritation.[6] It is essential to handle this compound with appropriate safety measures. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Operations should be carried out in a well-ventilated area or a chemical fume hood to avoid inhalation.[6] Store the compound under an inert gas atmosphere at 2-8°C.[7]

Materials and Reagents

-

This compound (CAS: 1260657-19-9)

-

MCF-7 human breast adenocarcinoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl Sulfoxide (DMSO)

-

Doxorubicin (positive control)

-

96-well flat-bottom sterile microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Cell Culture

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin solution.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

MTT Cytotoxicity Assay Protocol

This protocol is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

-

Cell Seeding:

-

Harvest MCF-7 cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.[9]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[9]

-

Prepare a positive control (e.g., Doxorubicin) and a vehicle control (medium with the same concentration of DMSO as the treated wells).

-

After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the various concentrations of this compound, positive control, or vehicle control to the respective wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Following the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][9]

-

Incubate the plate for an additional 4 hours at 37°C.[8]

-

Carefully remove the medium containing MTT.[9]

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Visualizations

Experimental Workflow

Caption: Workflow for assessing the cytotoxicity of this compound in MCF-7 cells.

Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathway affected by this compound in MCF-7 cells.

References

- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. biosynce.com [biosynce.com]

- 7. 1260657-19-9|this compound|BLD Pharm [bldpharm.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vitro Kinase Assays of 8-Bromoquinazolin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of compounds in drug discovery, known for their potent inhibitory activity against a range of protein kinases. Their dysregulation is implicated in numerous diseases, particularly cancer. The 8-bromoquinazolin-4-amine scaffold represents a key pharmacophore that can be further functionalized to achieve high potency and selectivity against specific kinase targets. Accurate and reproducible in vitro kinase assays are fundamental for determining the inhibitory potential (e.g., IC50 values), selectivity, and structure-activity relationships (SAR) of these derivatives.